molecular formula C10H9Br3O2 B6198654 methyl 4-bromo-2,5-bis(bromomethyl)benzoate CAS No. 2680542-86-1

methyl 4-bromo-2,5-bis(bromomethyl)benzoate

Cat. No.: B6198654
CAS No.: 2680542-86-1
M. Wt: 400.89 g/mol
InChI Key: ZHGMYUKGNIGPPV-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2,5-bis(bromomethyl)benzoate is an organic compound with the molecular formula C10H9Br3O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine atoms and bromomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2,5-bis(bromomethyl)benzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 4-methylbenzoate to introduce bromine atoms at specific positions on the benzene ring. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to achieve selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2,5-bis(bromomethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd) with boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 4-bromo-2,5-bis(bromomethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-2,5-bis(bromomethyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and bromomethyl groups can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-2-(bromomethyl)benzoate
  • Methyl 4-(bromomethyl)benzoate
  • 4-Bromo-2-(bromomethyl)benzoic acid methyl ester

Uniqueness

Methyl 4-bromo-2,5-bis(bromomethyl)benzoate is unique due to the presence of multiple bromine atoms and bromomethyl groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 4-bromo-2,5-bis(bromomethyl)benzoate can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "4-bromo-2-nitrotoluene", "methyl bromoacetate", "magnesium", "diethyl ether", "hydrogen gas", "palladium on carbon", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium sulfate", "methanol" ], "Reaction": [ "Step 1: Reduction of 4-bromo-2-nitrotoluene to 4-bromo-2-aminotoluene using hydrogen gas and palladium on carbon as a catalyst.", "Step 2: Alkylation of 4-bromo-2-aminotoluene with methyl bromoacetate in the presence of sodium hydride to form methyl 4-bromo-2-(methylamino)benzoate.", "Step 3: Grignard reaction of methyl 4-bromo-2-(methylamino)benzoate with magnesium in diethyl ether to form the corresponding magnesium salt.", "Step 4: Bromination of the magnesium salt with bromine to form methyl 4-bromo-2,5-bis(bromomethyl)benzoate.", "Step 5: Reduction of methyl 4-bromo-2,5-bis(bromomethyl)benzoate with sodium borohydride in methanol to form the corresponding diol.", "Step 6: Esterification of the diol with acetic anhydride in the presence of acetic acid to form methyl 4-bromo-2,5-bis(bromomethyl)benzoate.", "Step 7: Purification of the product by washing with sodium bicarbonate, drying with sodium sulfate, and recrystallization from methanol." ] }

CAS No.

2680542-86-1

Molecular Formula

C10H9Br3O2

Molecular Weight

400.89 g/mol

IUPAC Name

methyl 4-bromo-2,5-bis(bromomethyl)benzoate

InChI

InChI=1S/C10H9Br3O2/c1-15-10(14)8-2-7(5-12)9(13)3-6(8)4-11/h2-3H,4-5H2,1H3

InChI Key

ZHGMYUKGNIGPPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)CBr)Br)CBr

Purity

95

Origin of Product

United States

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